Desacetyl Diltiazem-d4

説明

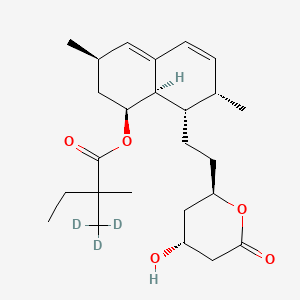

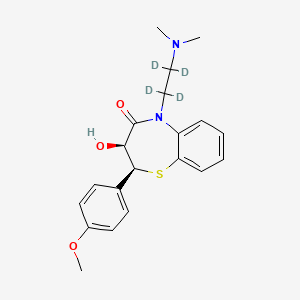

Desacetyl Diltiazem-d4 is a deuterated form of Desacetyl Diltiazem, which is a metabolite of Diltiazem. Diltiazem is a benzothiazepine calcium-channel blocker used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . This compound is often used in research as a stable isotope-labeled compound for analytical purposes .

作用機序

Target of Action

Desacetyl Diltiazem D4 primarily targets the calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in the contraction of the heart and blood vessels.

Mode of Action

Desacetyl Diltiazem D4 works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

The pharmacokinetics of Desacetyl Diltiazem D4 involves its metabolism by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Desacetyl Diltiazem D4 .

Result of Action

The result of Desacetyl Diltiazem D4’s action is the relaxation of coronary vascular smooth muscle and dilation of both large and small coronary arteries . This leads to increases in coronary blood flow (epicardial and subendocardial) in ischemic and nonischemic models and are accompanied by dose-dependent decreases in systemic blood pressure and decreases in peripheral resistance .

Action Environment

The action of Desacetyl Diltiazem D4 can be influenced by various environmental factors. For instance, the plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of diltiazem to desacetyl diltiazem for longer storage periods at -70 °C . This suggests that the stability of Desacetyl Diltiazem D4 can be affected by the storage conditions.

生化学分析

Biochemical Properties

Desacetyl Diltiazem D4 interacts with various enzymes and proteins in biochemical reactions. It is a metabolite of Diltiazem, which is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .

Cellular Effects

Desacetyl Diltiazem D4, like Diltiazem, is believed to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition of calcium influx can lead to a decrease in intracellular calcium, inhibiting the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

At the molecular level, Desacetyl Diltiazem D4 exerts its effects through its interactions with biomolecules. It is believed to deform the calcium channel, inhibit ion-control gating mechanisms, and/or interfere with the release of calcium from the sarcoplasmic reticulum . These actions result in the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetyl Diltiazem D4 can change over time. For instance, a study found that plasma samples buffered with 1% of 0.1 M NaF solution were able to limit the degradation of Diltiazem to Desacetyl Diltiazem for longer storage periods at -70 °C .

Metabolic Pathways

Desacetyl Diltiazem D4 is involved in the metabolic pathways of Diltiazem, which is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem-d4 involves the deacetylation of Diltiazem followed by the introduction of deuterium atoms. The process typically includes:

Deacetylation: Diltiazem undergoes deacetylation using a suitable reagent such as sodium hydroxide or an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deacetylation: Large quantities of Diltiazem are deacetylated using industrial-grade reagents.

化学反応の分析

Types of Reactions

Desacetyl Diltiazem-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Desacetyl Diltiazem-d4 has several applications in scientific research:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Diltiazem and its metabolites.

Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of Diltiazem in biological systems.

Drug Development: Used in the development and validation of analytical methods for new drug formulations.

Biomedical Research: Assists in understanding the interaction of Diltiazem with biological targets and its effects on cellular processes.

類似化合物との比較

Desacetyl Diltiazem-d4 can be compared with other similar compounds such as:

N-Desmethyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.

Diltiazem: The parent compound used widely in clinical settings.

Verapamil: Another calcium-channel blocker with a different chemical structure but similar therapeutic uses.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications .

特性

IUPAC Name |

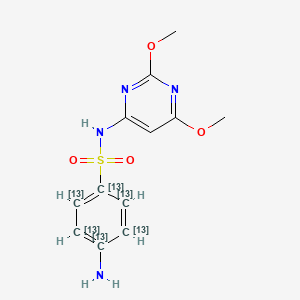

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-AKZXBINPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747513 | |

| Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112259-40-2 | |

| Record name | (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。